Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]-
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Overview
Description
Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]- is a chemical compound with the molecular formula C8H13Cl3N2O2 It is known for its unique structure, which includes a morpholine ring and trichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]- typically involves the reaction of trichloroacetyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetamide to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetamide oxides, while reduction can produce partially or fully dechlorinated amides.
Scientific Research Applications
Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]- involves its interaction with specific molecular targets. The trichloroacetamide moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The morpholine ring may also contribute to the compound’s activity by enhancing its solubility and facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Trichloroacetamide: Similar in structure but lacks the morpholine ring.
2,2,2-Trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)acetamide: Contains additional trichloromethyl groups.
N-(2,2,2-Trichloro-1-phenoxy-ethyl)acetamide: Features a phenoxy group instead of a morpholine ring.
Uniqueness
Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]- is unique due to the presence of both the trichloroacetamide and morpholine moieties. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
62026-64-6 |
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Molecular Formula |
C8H11Cl3N2O2 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1-morpholin-4-ylethylidene)acetamide |
InChI |
InChI=1S/C8H11Cl3N2O2/c1-6(12-7(14)8(9,10)11)13-2-4-15-5-3-13/h2-5H2,1H3 |
InChI Key |
OBOSAIIVXPWMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C(Cl)(Cl)Cl)N1CCOCC1 |
Origin of Product |
United States |
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